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Compound of Interest

Compound Name: P2Y12 antagonist 1

Cat. No.: B1604810 Get Quote

In the landscape of antiplatelet therapy, the reversibility of P2Y12 receptor antagonists is a

critical factor for researchers and drug development professionals, particularly in clinical

scenarios requiring rapid restoration of platelet function. This guide provides an objective

comparison of the reversibility profiles of ticagrelor, an oral P2Y12 antagonist, and cangrelor,

an intravenous antagonist, supported by experimental data.

Mechanism of Action at the P2Y12 Receptor
Both ticagrelor and cangrelor are direct-acting P2Y12 receptor antagonists, meaning they do

not require metabolic activation to exert their antiplatelet effects.[1][2] However, their interaction

with the receptor differs significantly. Cangrelor, an adenosine triphosphate (ATP) analog, is a

competitive antagonist that binds directly to the ADP binding site on the P2Y12 receptor.[3] In

contrast, ticagrelor binds reversibly to a different, allosteric site on the receptor, inducing a

conformational change that prevents ADP-mediated signaling.[1][3] This non-competitive mode

of inhibition is a key differentiator in its pharmacological profile.[1]

Quantitative Comparison of Pharmacokinetics and
Reversibility
The reversibility of a P2Y12 antagonist is primarily dictated by its pharmacokinetic and

pharmacodynamic properties, such as its binding affinity, plasma half-life, and the subsequent

rate of platelet function recovery upon cessation of the drug. The following tables summarize

key quantitative data for ticagrelor and cangrelor.
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Table 1: Pharmacokinetic and Binding Properties

Parameter Ticagrelor Cangrelor

Binding Affinity (Kᵢ) 0.33 - 10.5 nM[1][4] 0.4 nM

Binding Type
Reversible, Non-competitive[1]

[3]
Reversible, Competitive[3]

Plasma Half-life ~7-12 hours[5] 3-6 minutes[4]

Metabolism Primarily hepatic (CYP3A4)
Rapid dephosphorylation in

circulation

Table 2: Onset and Offset of Platelet Inhibition

Parameter Ticagrelor Cangrelor

Onset of Action ~30 minutes (oral)[1] ~2 minutes (intravenous)

Time to Recovery of Platelet

Function
3-5 days 60-90 minutes[1][4]

Visualizing the P2Y12 Signaling Pathway and
Experimental Workflow
To better understand the context of these drugs' actions and the methods used to evaluate

them, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental

workflow for assessing platelet aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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